molecular formula C12H13NO2 B5146228 N-propyl-1-benzofuran-2-carboxamide CAS No. 24282-71-1

N-propyl-1-benzofuran-2-carboxamide

Cat. No.: B5146228
CAS No.: 24282-71-1
M. Wt: 203.24 g/mol
InChI Key: TTZUHVLIJIAIOG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: N-propyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may yield benzofuran-2-carboxamide derivatives with reduced functional groups .

Scientific Research Applications

Chemistry: N-propyl-1-benzofuran-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, benzofuran derivatives are studied for their potential therapeutic properties. This compound may exhibit biological activities such as anti-tumor and antibacterial effects, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic properties make it a subject of interest in medicinal chemistry. Researchers are exploring its use in developing new drugs for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of N-propyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The specific molecular pathways and targets involved in the action of this compound are subjects of ongoing research .

Comparison with Similar Compounds

    Benzofuran-2-carboxamide: A closely related compound with similar chemical properties.

    N-methyl-1-benzofuran-2-carboxamide: Another derivative with a different alkyl group.

    Benzothiophene-2-carboxamide: A sulfur-containing analog with distinct biological activities.

Uniqueness: N-propyl-1-benzofuran-2-carboxamide is unique due to its specific alkyl group (propyl) attached to the nitrogen atom. This structural feature may influence its biological activity and chemical reactivity, distinguishing it from other benzofuran derivatives .

Properties

IUPAC Name

N-propyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-7-13-12(14)11-8-9-5-3-4-6-10(9)15-11/h3-6,8H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZUHVLIJIAIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10876793
Record name 2-Benzofurancarboxamide, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24282-71-1
Record name 2-Benzofurancarboxamide, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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